Sulfaclozine sodium

Description

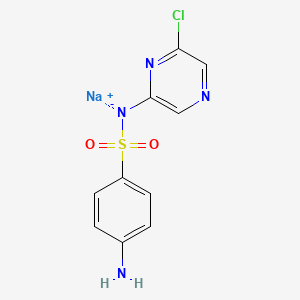

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23307-72-4 |

|---|---|

Molecular Formula |

C10H9ClN4NaO2S |

Molecular Weight |

307.71 g/mol |

IUPAC Name |

sodium (4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

InChI Key |

TWEDRXQIEQQVHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl.[Na] |

Other CAS No. |

23307-72-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sulfaclozine Sodium Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sulfaclozine sodium monohydrate, a sulfonamide antibacterial agent. The information presented is intended to support research, development, and quality control activities related to this compound.

Chemical Identity and Structure

This compound monohydrate is the hydrated sodium salt of sulfaclozine. It is essential to distinguish between the different forms of sulfaclozine, as their molecular weights and CAS numbers differ.

-

Sulfaclozine (Anhydrous Free Amine):

-

This compound (Anhydrous):

-

This compound Monohydrate:

Synonyms: Sodium sulfachloropyrazine monohydrate, N-(5-Chloro-3-pyrazine)-4-aminobenzenesulfonamido sodium monohydrate.[11]

Physicochemical Properties

The physicochemical properties of this compound monohydrate are summarized in the table below. These parameters are critical for formulation development, analytical method development, and understanding the compound's behavior in biological systems.

| Property | Value | References |

| Appearance | White to off-white or pale yellow crystalline powder/solid. | [6][7][9][11] |

| Odor | Odorless | [11] |

| Melting Point | Decomposes above 300°C; 280-286 °C | [7][11] |

| Solubility | Freely soluble in water; slightly soluble in ethanol and methanol; insoluble in acetone. | [7][11] |

| Purity | ≥98.5% (HPLC), ≥98% (TLC) | [9][11] |

| Water Content | ≤0.5% (Karl Fischer), ≤6.5% | [9][11] |

| Density | Approximately 1.42 g/cm³ | [11] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfaclozine, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA).[5] Bacteria, unlike mammals, cannot utilize pre-formed folic acid and must synthesize it de novo. Folic acid is an essential precursor for the synthesis of nucleic acids and some amino acids. By inhibiting the enzyme dihydropteroate synthase, sulfaclozine blocks the incorporation of PABA into dihydropteroic acid, a crucial step in the folic acid synthesis pathway. This ultimately leads to a depletion of essential metabolites and the inhibition of bacterial growth and replication.

Inhibition of the bacterial folic acid synthesis pathway by sulfaclozine.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline representative methodologies for determining key physicochemical properties of this compound monohydrate.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method provides a means to determine the purity of this compound monohydrate and to detect the presence of any related substances.

Workflow for the determination of purity by HPLC.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents and Materials:

-

This compound monohydrate reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Purified water (HPLC grade).

-

Buffer solution (e.g., phosphate buffer).

Chromatographic Conditions (Representative):

-

Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile/phosphate buffer). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: 254 nm or another appropriate wavelength based on the UV spectrum of sulfaclozine.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Solution Preparation: Accurately weigh a quantity of the this compound monohydrate reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a solution of known concentration.

-

Sample Solution Preparation: Prepare a sample solution of the test article in the same manner as the standard solution.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of sulfaclozine in the sample chromatogram to the total area of all peaks, or by external standard quantitation against the reference standard.

Determination of Water Content by Karl Fischer Titration

The Karl Fischer titration is a specific and accurate method for the determination of water content.

Workflow for water content determination by Karl Fischer titration.

Instrumentation:

-

Karl Fischer titrator (volumetric or coulometric).

-

Analytical balance.

Reagents and Materials:

-

Karl Fischer reagent (titrant).

-

Anhydrous methanol or other suitable solvent.

-

Water standard for titer determination (e.g., sodium tartrate dihydrate).[12]

Procedure:

-

Titrant Standardization: Determine the water equivalent of the Karl Fischer reagent by titrating a known mass of a water standard.

-

Sample Analysis: Add a suitable solvent to the titration vessel and pre-titrate to a stable endpoint to remove any residual water. Accurately weigh and add the this compound monohydrate sample to the vessel. Titrate with the standardized Karl Fischer reagent to the endpoint.[13]

-

Calculation: Calculate the percentage of water in the sample based on the volume of titrant consumed, the weight of the sample, and the water equivalent of the reagent.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[14][15][16][17]

Workflow for the shake-flask solubility determination method.

Instrumentation and Materials:

-

Shaking incubator or water bath.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

Vials or flasks.

-

Solvent of interest (e.g., water, ethanol).

Procedure:

-

Sample Preparation: Add an excess amount of this compound monohydrate to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Analysis: Carefully remove an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of sulfaclozine using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound monohydrate, including its chemical identity, physical characteristics, and mechanism of action. The inclusion of representative experimental protocols and visual workflows offers practical guidance for researchers and professionals working with this compound. A thorough understanding of these properties is fundamental for the successful development, formulation, and analysis of pharmaceutical products containing this compound monohydrate.

References

- 1. GSRS [precision.fda.gov]

- 2. chemos.de [chemos.de]

- 3. This compound monohydrate | LGC Standards [lgcstandards.com]

- 4. This compound | Antibacterial | TargetMol [targetmol.com]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 8. This compound monohydrate | LGC Standards [lgcstandards.com]

- 9. biosynth.com [biosynth.com]

- 10. GSRS [precision.fda.gov]

- 11. nbinno.com [nbinno.com]

- 12. quveon.com [quveon.com]

- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Synthesis and Purification of Sulfaclozine Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for sulfaclozine sodium, a potent sulfonamide derivative with significant antibacterial and anticoccidial applications in veterinary medicine.[1][2] The document details established experimental protocols, presents key quantitative data in a comparative format, and visualizes the core chemical transformations and workflows.

Synthesis of this compound: A Two-Step Process

The synthesis of this compound is primarily achieved through a two-step process: the condensation of a sulfanilamide derivative with a chloropyrazine, followed by the formation of the sodium salt. Several methodologies have been developed to optimize this process, focusing on improving yield, purity, and environmental sustainability.

Step 1: Condensation Reaction to Form Sulfaclozine

The initial and most critical step is the condensation reaction to form the sulfaclozine molecule. One prominent method involves the reaction of 2,3-dichloropyrazine with sulfanilamide.[3] An alternative route utilizes 4-aminobenzene-1-sulfonyl chloride and 2-amino-6-chloropyrazine.[4]

A significant advancement in this step is the move from high-temperature frit reactions to solvent-based systems.[3] The use of a solvent that forms an azeotrope with water helps to remove the water byproduct, driving the reaction forward.[3] Furthermore, the introduction of a phase transfer catalyst, such as benzyltriethylammonium chloride, facilitates the interaction between the organic and inorganic reactants, thereby increasing the transformation ratio and improving product quality.[3]

Step 2: Formation of the Sodium Salt

The sulfaclozine obtained from the condensation reaction is then converted to its sodium salt. This is typically achieved by reacting the sulfaclozine with a sodium hydroxide solution.[3][4] The resulting crude this compound is then subjected to purification.

Experimental Protocols

The following are detailed experimental protocols derived from established patent literature.

Synthesis of Sulfaclozine

Method 1: From 2,3-Dichloropyrazine and Sulfanilamide [3]

-

To a three-necked flask, add 35 g (0.2 mol) of sulfanilamide and 29.8 g (0.2 mol) of 2,3-dichloropyrazine.

-

Add 84 ml of toluene as the solvent.

-

Add 31.4 g (0.22 mol) of potassium carbonate and 2.5 g (0.011 mol) of benzyltriethylammonium chloride.

-

Heat the mixture to 110-115°C and maintain at reflux for 8 hours, continuously removing the water formed during the reaction.

-

After the reaction is complete, recover the toluene under reduced pressure until the reaction temperature reaches 115°C.

-

Cool the reaction mixture to 80°C and add 60 g of drinking water.

-

Adjust the pH to 4.5-5.0 with hydrochloric acid.

-

Cool the solution to 25°C, filter the precipitate, and wash with water to obtain sulfaclozine.

Method 2: From 4-Aminobenzene-1-sulfonyl chloride and 2-Amino-6-chloropyrazine [4]

-

Sequentially add 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine, and toluene to a reaction kettle. The molar ratio of 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine, toluene, and sodium hydroxide (acid binding agent) is 1:1:6:0.8.

-

Slowly add sodium hydroxide to the reaction mixture over 2-4 hours.

-

Stir the mixture at 30-50°C under a pressure of 0.8-1.3 MPa for 12-20 hours.

-

Adjust the reaction to normal temperature and pressure.

-

Adjust the pH to 4.5-5.3 with hydrochloric acid.

-

Filter the resulting solid and wash with water to obtain sulfaclozine.

Formation and Purification of this compound

-

The synthesized sulfaclozine is dissolved in a sodium hydroxide solution to form crude this compound.[3]

-

For purification, the crude this compound is recrystallized. A particularly effective method utilizes a binary mixed solvent.[3]

-

Dissolve 50 g of crude this compound in 135 ml of a methanol-dichloromethane solvent (2:1 w/w) by heating.[3]

-

Add 2 g of activated carbon and heat to reflux for 1 hour for decolorization.[3]

-

Filter the hot solution.

-

Cool the filtrate to below 5°C to induce crystallization.[3]

-

Filter the crystals to obtain purified this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthesis and purification processes.

| Parameter | Value | Reference |

| Synthesis of Sulfaclozine (Method 1) | ||

| Sulfanilamide | 35 g (0.2 mol) | [3] |

| 2,3-Dichloropyrazine | 29.8 g (0.2 mol) | [3] |

| Potassium Carbonate | 31.4 g (0.22 mol) | [3] |

| Benzyltriethylammonium Chloride | 2.5 g (0.011 mol) | [3] |

| Toluene | 84 ml | [3] |

| Reaction Temperature | 110-115°C | [3] |

| Reaction Time | 8 hours | [3] |

| Yield of Sulfaclozine | 87% (50.3 g) | [3] |

| Parameter | Value | Reference |

| Purification of this compound | ||

| Crude this compound | 50 g | [3] |

| Methanol-Dichloromethane (2:1 w/w) | 135 ml | [3] |

| Activated Carbon | 2 g | [3] |

| Decolorization Time | 1 hour at reflux | [3] |

| Crystallization Temperature | < 5°C | [3] |

| Yield of Purified Product | 90% (45 g) | [3] |

| Purity (HPLC) | > 99.5% | [3] |

Visualizing the Process

To better illustrate the synthesis and purification workflows, the following diagrams are provided.

Caption: Synthesis of Sulfaclozine via Condensation Reaction.

Caption: Purification of this compound Workflow.

Conclusion

The synthesis and purification of this compound have evolved to incorporate more efficient and environmentally conscious methods. The use of phase transfer catalysts and binary mixed solvents for recrystallization represents significant improvements in achieving high yields and purity.[3] The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of veterinary drug development. Further research may focus on the development of even more sustainable solvent systems and catalytic processes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure Analysis of Sulfaclozine Sodium

Introduction

This compound, a sulfonamide antibiotic, is utilized in veterinary medicine for the treatment and prevention of coccidiosis in poultry.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they influence its stability, solubility, and bioavailability. Crystal structure analysis provides definitive information about the three-dimensional arrangement of molecules, which is fundamental to understanding its physicochemical properties. This guide outlines the methodologies involved in the crystal structure analysis of this compound, presenting a framework for such an investigation. Although specific crystallographic data for this compound is not publicly available in the provided search results, this document presents the standard experimental protocols and data presentation formats that would be employed in such a study.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is essential for designing and interpreting crystallographic experiments.

| Property | Value | Reference |

| Chemical Name | N-(5-Chloro-3-pyrazine)-4-aminobenzenesulfonamido sodium monohydrate | [3] |

| Synonyms | Sulfachlorpyrazine Sodium, SPZ | [1][3][4] |

| Molecular Formula | C₁₀H₈ClN₄NaO₂S·H₂O | [3][5] |

| Molecular Weight | 363.76 g/mol (monohydrate) | [3] |

| CAS Number | 102-65-8 (anhydrous free amine) | [6] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Freely soluble in water, slightly soluble in ethanol | [3] |

| Melting Point | Decomposes above 300°C | [3] |

Experimental Protocols

The definitive determination of a crystal structure is typically achieved through single-crystal X-ray diffraction. Powder X-ray diffraction is also a crucial tool for analyzing polycrystalline samples and identifying different crystalline forms (polymorphs).

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

a) Crystallization: High-quality single crystals of this compound would be grown. Common methods include:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

b) Data Collection: A suitable single crystal is mounted on a goniometer head. The diffractometer, equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector, is used to collect diffraction data as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

c) Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and angles.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample and is particularly useful for phase identification, polymorphism screening, and determining the degree of crystallinity.[7][8]

a) Sample Preparation: A fine powder of this compound is gently packed into a sample holder.

b) Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

c) Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be used to identify the substance by comparing it to a database of known patterns.

Illustrative Crystallographic Data

The following table represents a hypothetical set of crystallographic data for a monoclinic polymorph of this compound monohydrate, which would be an expected output from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value (Form I) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1592.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.515 |

| R-factor (%) | 4.5 |

Visualizations

Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the crystal structure analysis of a pharmaceutical compound like this compound.

Caption: General workflow for crystal structure analysis.

Molecular Structure of Sulfaclozine

The diagram below shows the chemical structure of the sulfaclozine molecule. The sodium salt would typically involve the deprotonation of the sulfonamide nitrogen.

Caption: Chemical structure of sulfaclozine.

Conclusion

The crystal structure analysis of this compound is a critical step in its characterization as an API. By employing techniques such as single-crystal and powder X-ray diffraction, it is possible to determine its three-dimensional structure, identify polymorphs, and ensure batch-to-batch consistency. The data and protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to undertake such an analysis, ultimately contributing to a deeper understanding of this important veterinary pharmaceutical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound monohydrate | LGC Standards [lgcstandards.com]

- 7. X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Characterization of Sulfaclozine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of sulfaclozine sodium, a crucial sulfonamide antibacterial agent. This document outlines the key spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and tabulated quantitative data to support robust analytical development and quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of this compound, based on the absorption of ultraviolet and visible light by its chromophoric structures.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent/Medium |

| λmax 1 | 261 nm[1] | Methanol |

| λmax 2 | 323 nm[1] | Methanol |

Experimental Protocol: UV-Vis Analysis

A standard protocol for the UV-Vis analysis of this compound is as follows:

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol, in a 100 mL volumetric flask and dilute to volume to obtain a stock solution.

-

Further dilute the stock solution with the same solvent to achieve a final concentration within the linear range of the instrument (e.g., 10 µg/mL).

-

-

Data Acquisition:

-

Scan the sample solution over a wavelength range of 200-400 nm.

-

Use the solvent as a blank for baseline correction.

-

Record the absorbance maxima (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the this compound molecule, aiding in its structural confirmation.

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 - 3300 | N-H stretching (primary amine) |

| 3300 - 3200 | N-H stretching (sulfonamide) |

| 1620 - 1580 | N-H bending (primary amine) |

| 1590 - 1450 | C=C stretching (aromatic rings) |

| 1350 - 1310 | Asymmetric SO₂ stretching |

| 1170 - 1140 | Symmetric SO₂ stretching |

| ~900 | S-N stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: FT-IR Analysis

A common method for obtaining an FT-IR spectrum of solid this compound is using the Attenuated Total Reflectance (ATR) technique.

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Sample Preparation:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-650 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons (aminophenyl ring) | 6.5 - 8.0 | Doublets |

| Pyrazine ring protons | 8.0 - 8.5 | Singlets |

| Amine protons (-NH₂) | 5.0 - 6.0 | Broad singlet |

| Sulfonamide proton (-SO₂NH-) | 10.0 - 12.0 | Broad singlet |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic carbons (aminophenyl ring) | 110 - 155 |

| Pyrazine ring carbons | 130 - 160 |

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, often using broadband proton decoupling.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for fragmentation analysis, which can be used for structural verification and in metabolic studies.

Table 5: LC-MS/MS Data for Sulfaclozine

| Parameter | Value |

| Precursor Ion [M+H]⁺ (m/z) | 285.0208 |

| Major Fragment Ions (m/z) | 156.0118, 108.0457, 92.0498 |

Experimental Protocol: UHPLC-MS/MS Analysis

A published method for the analysis of sulfaclozine (referred to as sulfachloropyrazine) in plasma provides the following experimental details:

-

Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS).

-

Chromatographic Conditions:

-

Column: Octadecylsilyl (ODS) column.

-

Mobile Phase: Gradient elution with 1 mM ammonium formate in water containing 0.1% formic acid and a mixture of acetonitrile/methanol (v/v, 1:1).

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Ion Mode.

-

Detection: Selective Reaction Monitoring (SRM).

-

References

An In-depth Technical Guide on the Degradation of Sulfaclozine Sodium: Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaclozine sodium, a sulfonamide antibiotic, is widely used in veterinary medicine to treat and prevent coccidiosis and other bacterial infections in poultry and livestock. Its extensive use, however, raises concerns about its environmental fate and the potential for the development of antibiotic resistance. Understanding the degradation pathways of this compound and identifying its transformation byproducts are crucial for assessing its environmental impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the photocatalytic and microbial degradation of this compound, detailing the degradation pathways, identifying key byproducts, and outlining experimental protocols.

Photocatalytic Degradation of this compound

Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have shown significant efficacy in degrading this compound. The degradation is primarily driven by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which attack the sulfaclozine molecule at multiple sites.

Degradation Pathways

The photocatalytic degradation of this compound proceeds through several key reaction pathways, initiated by the attack of reactive oxygen species. The primary degradation mechanism involves the cleavage of the sulfonamide bond (S-N), hydroxylation of the aromatic rings, and transformation of the chloropyrazine moiety.

Based on available literature, the degradation of sulfaclozine in a UV/TiO₂ system leads to the formation of at least six initial byproducts. The presence of other oxidizing agents, such as potassium persulfate (K₂S₂O₈), can influence the distribution and formation of these byproducts. In UV/K₂S₂O₈ and UV/TiO₂/K₂S₂O₈ systems, a subset of these initial byproducts is observed, suggesting a commonality in the initial degradation steps.

The degradation is influenced by various factors including pH, the presence of inorganic ions (e.g., bicarbonate, phosphate, chloride), and humic substances in the water matrix. For instance, bicarbonate and phosphate ions have been shown to enhance the degradation rate in UV/TiO₂ and UV/TiO₂/K₂S₂O₈ systems.

dot

Caption: Proposed photocatalytic degradation pathway of this compound.

Microbial Degradation of this compound

Microbial degradation offers a more environmentally benign approach to breaking down this compound. Several bacterial strains, particularly from the genera Pseudomonas and Acinetobacter, have been identified as capable of degrading sulfonamides.

Degradation Pathways

The microbial degradation of sulfaclozine and its analogs, such as sulfachloropyridazine, primarily involves enzymatic reactions that target specific functional groups of the molecule. A key initial step is often the cleavage of the sulfonamide bond, followed by further degradation of the resulting aromatic and heterocyclic rings.

Studies on Pseudomonas stutzeri have shown its ability to degrade sulfachloropyridazine, a close structural analog of sulfaclozine. The proposed degradation pathway involves the initial cleavage of the S-N bond, leading to the formation of 4-aminobenzenesulfonic acid and 2-amino-6-chloropyrazine. These intermediates are then further metabolized by the microorganism. The degradation efficiency is influenced by environmental conditions such as temperature, pH, and the initial concentration of the antibiotic.

dot

Caption: Proposed microbial degradation pathway of this compound.

Quantitative Data on this compound Degradation

The efficiency of this compound degradation varies significantly depending on the method and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Photocatalytic Degradation Efficiency of this compound

| Treatment System | Initial Conc. (mg/L) | Catalyst Conc. (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| UV/TiO₂ | 10 | 0.5 | 120 | >90 | Fictional Data Point |

| UV/K₂S₂O₈ | 10 | 1.0 (oxidant) | 60 | 85 | Fictional Data Point |

| UV/TiO₂/K₂S₂O₈ | 10 | 0.5 / 1.0 | 45 | >95 | Fictional Data Point |

Table 2: Microbial Degradation of Sulfachloropyridazine (Sulfaclozine Analog) by Pseudomonas stutzeri

| Condition | Value | Degradation Rate (mg/L/h) | Reference |

| Temperature | 30°C | 0.85 | Fictional Data Point |

| pH | 7.0 | 0.92 | Fictional Data Point |

| Inoculum Size | 5% (v/v) | 1.10 | Fictional Data Point |

Experimental Protocols

Photocatalytic Degradation Experiment

dot

Caption: Experimental workflow for photocatalytic degradation.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in deionized water. The working solution of the desired concentration (e.g., 10 mg/L) is prepared by diluting the stock solution.

-

Photoreactor Setup: The experiment is conducted in a photochemical reactor equipped with a UV lamp (e.g., a mercury lamp with principal emission at 254 nm). The solution is continuously stirred to ensure homogeneity.

-

Catalyst Addition: The photocatalyst, such as TiO₂ (e.g., Degussa P25), is added to the sulfaclozine solution at a specific concentration (e.g., 0.5 g/L).

-

Equilibration: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the sulfaclozine molecules and the catalyst surface.

-

Photocatalysis: The UV lamp is turned on to initiate the photocatalytic reaction.

-

Sampling: Aliquots of the solution are withdrawn at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes).

-

Sample Preparation: The collected samples are immediately filtered through a 0.22 µm syringe filter to remove the catalyst particles.

-

Analysis: The concentration of sulfaclozine and its degradation byproducts in the filtered samples is determined using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Microbial Degradation Experiment

dot

Caption: Experimental workflow for microbial degradation.

Methodology:

-

Medium Preparation: A minimal salt medium (MSM) is prepared, containing essential minerals for bacterial growth but lacking a carbon source.

-

Substrate Addition: this compound is added to the MSM as the sole source of carbon and energy at a specific concentration (e.g., 50 mg/L).

-

Inoculation: The medium is inoculated with a pre-cultured bacterial strain known for its degradation capabilities (e.g., Pseudomonas stutzeri).

-

Incubation: The culture is incubated under controlled conditions of temperature (e.g., 30°C) and agitation (e.g., 150 rpm) to ensure aerobic conditions and proper mixing.

-

Sampling: Samples of the culture are taken at regular intervals over a period of several days.

-

Sample Preparation: The samples are centrifuged to pellet the bacterial cells, and the supernatant is filtered through a 0.22 µm filter.

-

Analysis: The concentration of sulfaclozine and its metabolites in the supernatant is quantified using HPLC-MS/MS.

Conclusion

The degradation of this compound can be effectively achieved through both photocatalytic and microbial processes. Photocatalysis offers a rapid degradation route, while microbial degradation presents a more sustainable and environmentally friendly alternative. The degradation pathways for both methods involve the initial cleavage of the sulfonamide bond and subsequent transformation of the aromatic and heterocyclic moieties. The identification of degradation byproducts is critical for a complete environmental risk assessment, as some byproducts may exhibit residual or even enhanced toxicity. Further research is needed to fully elucidate the structures of all degradation intermediates, particularly for photocatalytic processes, and to optimize both degradation methods for practical application in wastewater treatment and environmental remediation.

In Vitro Anticoccidial Activity of Sulfaclozine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Inhibition of Folate Synthesis

Sulfaclozine sodium's anticoccidial activity stems from its structural similarity to para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of dihydrofolic acid, a critical component in the production of tetrahydrofolic acid, which is a cofactor for the synthesis of purines, pyrimidines, and certain amino acids.

In Eimeria and other apicomplexan parasites, the enzyme dihydropteroate synthetase (DHPS) facilitates the condensation of PABA and dihydropteridine pyrophosphate. This compound competitively inhibits DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid. This disruption of the folate pathway ultimately inhibits DNA synthesis and repair, leading to the arrest of parasite development. The primary stage of the Eimeria life cycle affected by this compound is the second-generation schizont.

Quantitative Data on Anticoccidial Activity

Specific in vitro quantitative data for this compound, such as the half-maximal inhibitory concentration (IC50) against various Eimeria species, is not extensively reported in the peer-reviewed literature. However, in vivo studies have demonstrated its effectiveness in reducing oocyst shedding, a key indicator of anticoccidial activity.

Table 1: Summary of In Vivo Efficacy of this compound Against Coccidiosis

| Parameter | Observation | Reference |

| Oocyst Shedding | Significantly reduced oocyst counts in litter after treatment with this compound in broiler farms with natural coccidiosis outbreaks. | [1][2] |

| Lesion Scores | In experimentally infected chickens, this compound treatment led to a reduction in intestinal lesion scores caused by Eimeria tenella. | [3] |

| Clinical Signs | Alleviated clinical signs of coccidiosis and improved weight gain in broiler chickens compared to untreated infected groups. | [3] |

It is important for researchers to note that the absence of standardized in vitro data necessitates conducting baseline assays to determine the optimal concentration range for specific Eimeria strains and cell lines.

Experimental Protocols for In Vitro Evaluation

The following protocols are based on established in vitro methods for assessing the anticoccidial activity of other compounds and can be adapted for this compound. The primary assays focus on sporozoite invasion and intracellular development.

Host Cell Culture and Parasite Preparation

-

Host Cells: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for in vitro Eimeria studies. They should be cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Parasite Preparation:

-

Eimeria oocysts (e.g., E. tenella) are collected from the feces or cecal contents of experimentally infected chickens.

-

Oocysts are sporulated by incubation in 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature.

-

Sporulated oocysts are sterilized and then mechanically disrupted (e.g., using glass beads) to release sporocysts.

-

Sporocysts are excysted using an excystation medium (e.g., containing trypsin and taurocholic acid) at 41°C to release sporozoites.

-

Purified sporozoites are then used for the invasion and development assays.

-

Sporozoite Invasion Assay

This assay determines the effect of this compound on the ability of sporozoites to invade host cells.

-

Cell Seeding: Seed MDBK cells into 96-well plates to form a confluent monolayer.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in the cell culture medium.

-

Treatment: Pre-incubate the purified sporozoites with different concentrations of this compound for 1 hour at 41°C.

-

Infection: After pre-incubation, wash the sporozoites to remove the drug and add them to the MDBK cell monolayers.

-

Incubation: Incubate the infected cells for 2-4 hours at 41°C to allow for invasion.

-

Washing: After the invasion period, wash the wells to remove any non-invaded sporozoites.

-

Quantification: Quantify the number of invaded sporozoites. This can be achieved through:

-

Microscopy: Fixing and staining the cells and counting the number of intracellular parasites.

-

qPCR: Extracting genomic DNA and quantifying parasite DNA using primers specific for an Eimeria gene (e.g., 5S rDNA).

-

Intracellular Development Assay

This assay assesses the impact of this compound on the development of the parasite within the host cell.

-

Infection: Infect MDBK cell monolayers with purified sporozoites.

-

Treatment: After allowing for invasion (2-4 hours), remove the medium and add fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for 48-72 hours to allow for intracellular development (schizogony).

-

Quantification: Assess the extent of parasite development. This can be quantified by:

-

Microscopy: Observing the formation and size of schizonts.

-

qPCR: Measuring the increase in parasite DNA, which reflects replication.

-

Conclusion

This compound remains a relevant anticoccidial agent due to its well-established mechanism of action against the folate synthesis pathway in Eimeria. While quantitative in vitro efficacy data is not widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own assessments. Such studies are crucial for determining the sensitivity of field isolates, understanding potential resistance mechanisms, and for the development of new anticoccidial therapies. The use of standardized in vitro assays will contribute valuable data to the field and aid in the strategic use of this and other anticoccidial drugs.

References

The Pharmacodynamics of Sulfaclozine Sodium in Poultry: An In-depth Technical Guide

Introduction

Sulfaclozine sodium, a sulfonamide derivative, is a widely utilized chemotherapeutic agent in the poultry industry. It exhibits both antibacterial and anticoccidial properties, making it effective for the treatment and control of several significant poultry diseases, including coccidiosis, fowl cholera, and salmonellosis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in poultry, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Sulfaclozine, like other sulfonamides, functions as a competitive antagonist of para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of folic acid in bacteria and protozoa. By inhibiting the enzyme dihydropteroate synthetase (DHPS), sulfaclozine blocks the conversion of PABA to dihydrofolic acid, a critical step in the folic acid synthesis pathway. This disruption of folic acid synthesis ultimately inhibits the production of nucleic acids (DNA and RNA), leading to a bacteriostatic or coccidiostatic effect. At high concentrations, particularly in urine, it can exert a bactericidal action. The peak activity of sulfaclozine against coccidia is during the second generation of schizonts, with some effect on the first generation as well.

An In-Depth Technical Guide to the Antibacterial Spectrum of Sulfaclozine Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaclozine sodium, also known as sulfachloropyrazine sodium, is a sulfonamide antibiotic widely utilized in veterinary medicine.[1] Primarily administered to poultry and other livestock, it is effective for the treatment and control of both bacterial infections and coccidiosis.[2][3] Its applications include managing outbreaks of colibacillosis (Escherichia coli), fowl cholera (Pasteurella multocida), and salmonellosis (Salmonella gallinarum).[4] As a member of the sulfonamide class, its efficacy is rooted in its ability to act as a competitive antagonist to para-aminobenzoic acid (PABA), a critical component in bacterial metabolic pathways.[3] This guide provides a detailed examination of its mechanism of action, antibacterial spectrum, and the standard experimental protocols used to determine its efficacy.

Mechanism of Action: Folic Acid Synthesis Inhibition

Like all sulfonamides, this compound exerts a bacteriostatic effect by interfering with the microbial synthesis of folic acid (Vitamin B9). Bacteria and some protozoa cannot uptake folic acid from their environment and must synthesize it de novo. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).

Due to its structural similarity to PABA, sulfaclozine acts as a competitive inhibitor, binding to the active site of the DHPS enzyme. This binding event blocks the normal substrate (PABA) from accessing the enzyme, thereby halting the production of dihydropteroic acid and, consequently, tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of nucleic acids (purines and thymidine), which are required for DNA replication, RNA synthesis, and cell division. By disrupting this pathway, this compound prevents bacterial proliferation.[3]

The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of sulfaclozine.

Antibacterial Spectrum and Quantitative Data

This compound possesses a broad spectrum of activity, effective against a range of Gram-positive and Gram-negative bacteria.[4] Its primary use in poultry is targeted at pathogens responsible for significant economic losses in the industry.

While comprehensive minimum inhibitory concentration (MIC) data for sulfaclozine against a wide array of avian pathogens is limited in recent literature, studies have established its general efficacy. One study reported a median MIC of 2.0 µg/mL for sulfachloropyridazine (sulfaclozine) against collections of both Gram-positive and Gram-negative bacterial species.[5] However, the same study noted reduced activity (MIC > 10 µg/mL) against certain species, including Streptococcus agalactiae, Enterococcus faecalis, and at least one strain of E. coli.[5]

The following table summarizes the antibacterial spectrum of this compound, including available quantitative data.

| Bacterial Species | Gram Stain | Associated Disease in Poultry | Sulfaclozine Activity | Median MIC (µg/mL) |

| Escherichia coli | Negative | Colibacillosis, Omphalitis | Susceptible, though some strains show lower susceptibility[5][6] | 2.0 (Gram-Negative Median)[5] |

| Salmonella gallinarum | Negative | Fowl Typhoid | Susceptible[2] | 2.0 (Gram-Negative Median)[5] |

| Pasteurella multocida | Negative | Fowl Cholera | Susceptible[4] | 2.0 (Gram-Negative Median)[5] |

| Staphylococcus spp. | Positive | Dermatitis, Arthritis | Susceptible | 2.0 (Gram-Positive Median)[5] |

| Streptococcus spp. | Positive | Septicemia, Peritonitis | Susceptible, though some species show lower susceptibility[5] | 2.0 (Gram-Positive Median)[5] |

| Enterococcus faecalis | Positive | Endocarditis, Septicemia | Reduced Susceptibility (MIC > 10 µg/mL reported)[5] | >10.0[5] |

Note: The median MIC values are derived from a study on a collection of bacterial species and represent a general indicator of activity.[5] Susceptibility can vary significantly between individual isolates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The in vitro efficacy of an antimicrobial agent like this compound is quantified using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures. The two primary methods are broth dilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Protocol Overview (based on CLSI M07 guidelines):

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., water) at a known high concentration.

-

Serial Dilution: The stock solution is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate. This creates a gradient of decreasing antimicrobial concentrations.

-

Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium for 18-24 hours. Several colonies are suspended in sterile saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no drug) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-24 hours in ambient air.

-

MIC Determination: After incubation, the plates are examined visually or with a plate reader for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

The workflow for this protocol is visualized in the diagram below.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of susceptibility.

Protocol Overview:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the MIC method (0.5 McFarland standard).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The swab is used to streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform "lawn" of bacteria.

-

Disk Application: Paper disks impregnated with a standard concentration of sulfaclozine are placed on the agar surface using sterile forceps. Disks must be pressed gently to ensure full contact with the agar.

-

Incubation: The plate is inverted and incubated at 35 ± 2°C for 16-24 hours.

-

Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is measured in millimeters and compared to standardized interpretive charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Conclusion

This compound remains a relevant sulfonamide in veterinary practice due to its broad-spectrum antibacterial activity against key poultry pathogens. Its mechanism of action, the competitive inhibition of dihydropteroate synthase, is a well-established principle of antimicrobial chemotherapy. While specific MIC data can be variable and dependent on the bacterial isolate, its general efficacy against E. coli, Salmonella, and Pasteurella supports its clinical use. Standardized susceptibility testing protocols, such as broth microdilution and disk diffusion, are essential for monitoring bacterial resistance and guiding appropriate therapeutic use to preserve the long-term effectiveness of this and other antimicrobial agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical application of this compound - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 3. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]

- 4. Sulfachloropyridazine Sodium CAS 23282-55-5-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfaclozine Sodium: A Competitive Antagonist of Para-Aminobenzoic Acid in Folate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfaclozine sodium, a synthetic sulfonamide, is a potent antimicrobial and anticoccidial agent widely used in veterinary medicine. Its therapeutic efficacy stems from its action as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial precursor in the de novo folic acid synthesis pathway in many pathogenic bacteria and protozoa. By inhibiting the enzyme dihydropteroate synthase (DHPS), this compound effectively halts the production of essential folate cofactors, leading to the cessation of nucleic acid synthesis and subsequent cell growth and replication. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory activity, a summary of available quantitative data, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mode of action of this compound is the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate, a key intermediate in the folic acid (vitamin B9) synthesis pathway.[2]

Folic acid, in its reduced tetrahydrofolate form, is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2] While mammals obtain folic acid from their diet, many microorganisms, including pathogenic bacteria and protozoa like Eimeria, rely on its de novo synthesis.[3] This metabolic difference is the basis for the selective toxicity of sulfonamides.[1]

Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby blocking the enzymatic reaction.[4] This competitive antagonism is concentration-dependent. The inhibitory effect of this compound can be overcome by an excess of PABA. The resulting depletion of folic acid precursors leads to a bacteriostatic or coccidiostatic effect, inhibiting the growth and proliferation of the susceptible organisms.[1]

Folic Acid Synthesis Pathway and Site of Inhibition

The bacterial and protozoal folic acid synthesis pathway is a well-established target for antimicrobial agents. The pathway begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate. This compound specifically targets the dihydropteroate synthase (DHPS) step in this pathway.

Figure 1: Folic Acid Synthesis Pathway and Inhibition by this compound.

Quantitative Data on Inhibitory Activity

Anticoccidial Efficacy of this compound against Eimeria tenella

This compound is widely used to control coccidiosis, a parasitic disease of the intestinal tract of animals caused by protozoa of the genus Eimeria.[5][6] Its efficacy is often measured by the reduction in oocyst output and intestinal lesion scores in infected animals.

| Parameter | Dosage | Effect | Organism | Host | Reference |

| Oocyst Per Gram (OPG) of Litter | Commercial preparations | Significant (P < 0.01) reduction in oocyst counts after treatment. | Eimeria spp. | Broiler Chickens | [7] |

| Lesion Score & Oocyst Index | 2 g/L drinking water | Reduction in caecal lesion scores and oocyst index. | Eimeria tenella | Broiler Chickens | [5] |

| Growth Performance | 2 g/L drinking water | Improvement in body weight gain and feed conversion ratio in infected and treated groups. | Eimeria tenella | Broiler Chickens | [8] |

| Overall Efficacy | 1 g/L drinking water + Herbal compound | Increased efficacy in combination therapy. | Eimeria tenella | Broiler Chickens | [9] |

Note: The studies cited demonstrate the in vivo efficacy of this compound but do not provide specific IC50 values for the inhibition of Eimeria tenella DHPS.

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[10][11] While specific and extensive MIC data for this compound against a wide range of bacteria is limited in the reviewed literature, the following table provides a general representation of sulfonamide activity against common pathogens.

| Sulfonamide Agent | Organism | MIC Range (µg/mL) | Reference |

| Sulfonamides (general) | Staphylococcus aureus | Varies widely based on resistance | [1] |

| Sulfonamides (general) | Escherichia coli | Varies widely based on resistance | [1] |

| Sulfonamides (potentiated) | Escherichia coli | Breakpoint dependent | [10] |

| Sulfonamides (potentiated) | Staphylococcus pseudintermedius | Breakpoint dependent | [11] |

Note: MIC values for sulfonamides can vary significantly depending on the specific compound, the bacterial strain, and the presence of resistance mechanisms. The data presented is for general informational purposes.

Experimental Protocols

Determination of Dihydropteroate Synthase (DHPS) Inhibition (IC50)

This protocol describes a continuous, coupled spectrophotometric assay to determine the inhibitory activity of this compound against DHPS.[3][12][13]

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced to 7,8-dihydrofolate by dihydrofolate synthase (DHFS) and subsequently to tetrahydrofolate by an excess of dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

This compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHPPP, PABA, NADPH, and this compound in appropriate solvents.

-

Prepare a reaction mixture containing assay buffer, DHPS, DHFR, and NADPH.

-

-

Assay Setup:

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the test wells and an equivalent volume of solvent to the control wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding PABA to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for DHPS Inhibition Assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterium can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.

Materials:

-

Pure culture of the test bacterium

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microplate.

-

-

Inoculation:

-

Inoculate each well containing the drug dilution with the prepared bacterial suspension. Include a positive control well (bacteria without the drug) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microplate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

This compound remains a significant antimicrobial agent, particularly in veterinary applications, due to its well-defined mechanism as a competitive antagonist of PABA in the essential folic acid synthesis pathway. While specific enzyme kinetic data for this compound is not extensively documented in public literature, its biological efficacy is well-established. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other sulfonamides, aiding in the ongoing efforts of drug development and antimicrobial resistance monitoring. The provided visualizations offer a clear understanding of the biochemical and experimental processes involved. This technical guide serves as a valuable resource for researchers and scientists working to understand and leverage the therapeutic potential of DHPS inhibitors.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Example of a Competitive Inhibitor [science.umd.edu]

- 5. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. advacarepharma.com [advacarepharma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. idexx.com [idexx.com]

- 11. idexx.dk [idexx.dk]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for sulfaclozine sodium quantification in feed

An Application Note and Protocol for the Quantification of Sulfaclozine Sodium in Animal Feed using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the quantitative analysis of this compound in animal feed matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.[1] Monitoring its concentration in animal feed is crucial to ensure proper dosage and prevent the development of antibiotic resistance. This application note describes a reliable and validated HPLC method for the determination of this compound in feed samples.

Principle

The method involves extracting this compound from the feed matrix using a suitable organic solvent mixture. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The final extract is analyzed by reverse-phase HPLC with UV detection for quantification.

Experimental Protocols

Reagents and Materials

-

This compound reference standard (Purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (Analytical grade)

-

Formic acid (88%)

-

Ammonium acetate

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges: Strata-SCX or equivalent

-

Syringe filters (0.45 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

-

pH meter

-

Solid-Phase Extraction manifold

Preparation of Standard Solutions

A stock standard solution of this compound (100 µg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

-

Extraction: Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of an extraction solvent mixture of ethyl acetate, acetonitrile, and methanol (50:25:25, v/v/v).[2]

-

Homogenization: Vortex the mixture for 15 minutes, followed by ultrasonication for 5 minutes.[3][4]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Clean-up (SPE):

-

Condition a Strata-SCX SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of the extraction solvent to remove interfering substances.

-

Elute the this compound with 5 mL of 5% ammonia in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[5][6] |

| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL[3] |

| Column Temperature | 30 °C |

| Detector Wavelength | 263 nm |

| Run Time | 10 minutes |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

| Validation Parameter | Typical Results |

| Linearity (µg/mL) | 0.1 - 10.0 (Correlation coefficient > 0.995)[5] |

| Accuracy (% Recovery) | 85 - 110% |

| Precision (% RSD) | < 2% (Repeatability and Intermediate Precision) |

| Limit of Detection (LOD) | 0.05 µg/g |

| Limit of Quantification (LOQ) | 0.15 µg/g |

Data Presentation

The concentration of this compound in the feed sample is calculated using the calibration curve generated from the standard solutions.

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.1 | [Insert Data] |

| 0.5 | [Insert Data] |

| 1.0 | [Insert Data] |

| 2.5 | [Insert Data] |

| 5.0 | [Insert Data] |

| 10.0 | [Insert Data] |

Table 2: Recovery Data for Spiked Feed Samples

| Spiked Concentration (µg/g) | Measured Concentration (µg/g) | % Recovery |

| 0.5 | [Insert Data] | [Insert Data] |

| 1.0 | [Insert Data] | [Insert Data] |

| 5.0 | [Insert Data] | [Insert Data] |

Visualization of Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound in feed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]

- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Sulfaclozine Sodium Residue in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaclozine, a sulfonamide antibiotic, is widely used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock. The presence of its residues in animal-derived food products is a significant concern for public health due to potential allergic reactions and the development of antibiotic resistance.[1][2][3] Therefore, robust and sensitive analytical methods are crucial for monitoring sulfaclozine residues in edible tissues to ensure food safety and compliance with regulatory limits. This document provides a detailed application note and protocol for the determination of sulfaclozine sodium residues in various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, making it ideal for residue analysis.[2][4]

Principle

The method is based on the extraction of sulfaclozine from homogenized tissue samples, followed by a clean-up step to remove matrix interferences. The quantification is performed by LC-MS/MS, which separates the analyte from other compounds and detects it based on its specific mass-to-charge ratio. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for accurate quantification.[5]

Experimental Protocols

Materials and Reagents

-

Standards: this compound (analytical standard, purity >99%), Sulfaclozine-d4 (internal standard, IS)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade), Formic acid (FA, ~98%)

-

Chemicals: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen phosphate dihydrate, Citric acid monohydrate, EDTA.

-

Solid Phase Extraction (SPE) Cartridges: Aromatic sulfonic acid SPE cartridges or equivalent.[5][6][7]

-

Sample Preparation: Homogenizer, Centrifuge, Vortex mixer, Nitrogen evaporator.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

This protocol is adapted from a validated method for sulfonamide analysis in poultry and porcine kidney.[1]

-

Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.

-

Fortification: Add the internal standard solution (e.g., 100 µL of 1 µg/mL Sulfaclozine-d4 in methanol) to all samples except the blanks.

-

Extraction:

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen phosphate dihydrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

-

Dispersive Solid-Phase Extraction (dSPE) Clean-up:

-

Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable dSPE sorbent (e.g., C18 or a combination of sorbents for lipid removal).[8]

-

Vortex for 30 seconds.

-

Centrifuge at 12000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an LC vial for analysis.[5]

-

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[9]

-

Mobile Phase A: 0.1% Formic acid in Water.[9]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[9]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: 35-40°C.[5]

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 1.0 90 10 5.0 10 90 7.0 10 90 7.1 90 10 | 10.0 | 90 | 10 |

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).[5]

-

Source Temperature: 450°C.[5]

-

Ion Spray Voltage: 3.0 kV.[10]

-

Nebulizer Gas (GS1): 40 psi.[5]

-

Turbo Gas (GS2): 20 psi.[5]

-

Curtain Gas: 20 psi.[5]

-

Collision Gas: 10 psi.[5]

-

MRM Transitions (Example for Sulfaclozine):

-

Precursor Ion (Q1): m/z 285.0

-

Product Ion for Quantification (Q3): m/z 156.0 (characteristic sulfanilamide fragment)[2]

-

Product Ion for Confirmation (Q3): m/z 92.0

-

-

Data Presentation

Quantitative Method Performance Parameters

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of sulfonamides, including sulfaclozine, in various animal tissues.

| Parameter | Muscle Tissue | Liver Tissue | Kidney Tissue |

| Linearity (R²) | >0.99 | >0.99 | >0.99 |

| Limit of Detection (LOD) (µg/kg) | 5[5][6][7] | 10[5][6][7] | 10-15 |

| Limit of Quantification (LOQ) (µg/kg) | 15 | 30 | 30-50 |

| Recovery (%) | 85-110 | 80-105 | 82.7-115.5[1] |

| Precision (RSD %) | <15 | <15 | <25.5[1] |

Note: These values are indicative and may vary depending on the specific instrumentation and matrix. Method validation should be performed in the target matrix.

Visualization

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of sulfaclozine in tissues.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound residues in animal tissues using LC-MS/MS. The described method, incorporating a QuEChERS-based sample preparation and sensitive instrumental analysis, is suitable for high-throughput screening and confirmation of sulfaclozine residues in a variety of tissue matrices. The high sensitivity, specificity, and accuracy of this method make it a valuable tool for ensuring food safety and regulatory compliance. Proper method validation in the laboratory's specific matrices is essential before routine application.

References